2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide is a complex organic compound characterized by its unique cyclopropyl and dioxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the dioxolane ring and subsequent acetamide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide involves its interaction with specific molecular targets. The cyclopropyl and dioxolane rings may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropyl ring and exhibit similar reactivity.
Dioxolane derivatives: Compounds with the dioxolane ring are often used in similar applications.
Uniqueness
What sets 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide apart is the combination of both cyclopropyl and dioxolane moieties, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
5832-92-8 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[2,2-dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl]acetamide |
InChI |
InChI=1S/C12H21NO3/c1-11(2)8(6-10(13)14)9(11)7-12(3)15-4-5-16-12/h8-9H,4-7H2,1-3H3,(H2,13,14) |
InChI Key |
RBMKLNUHIGZRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1CC2(OCCO2)C)CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.